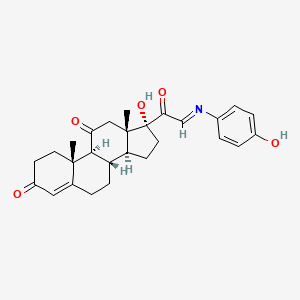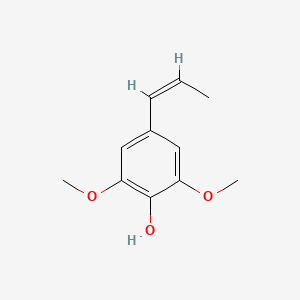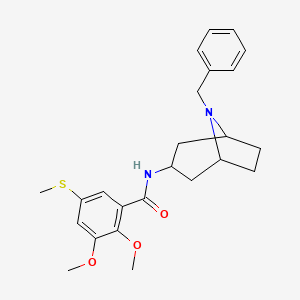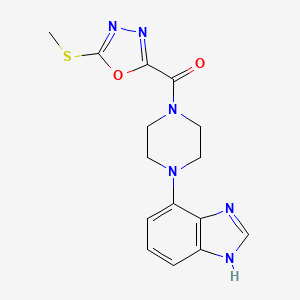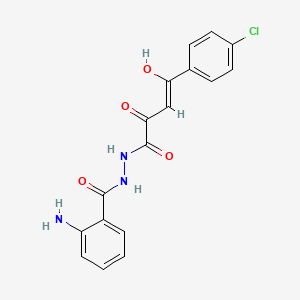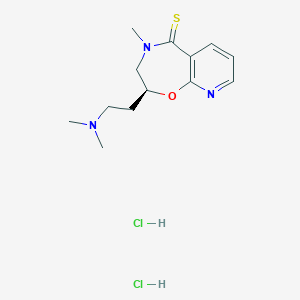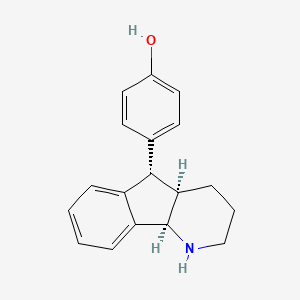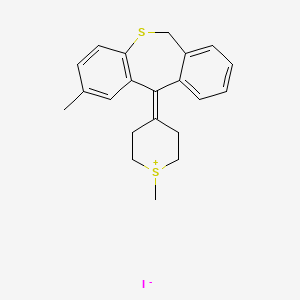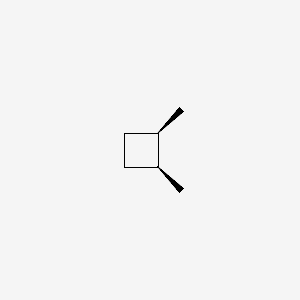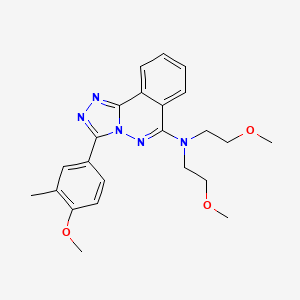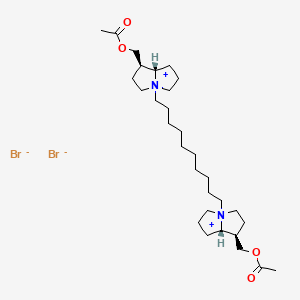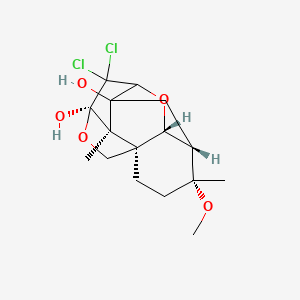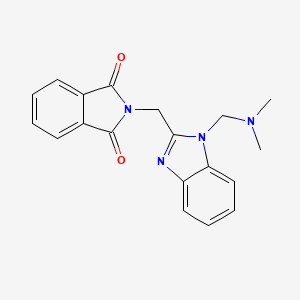
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- involves several steps, including the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent marker in medical diagnostics.
Industry: The compound’s properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- exerts its effects involves the activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes . The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- include:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory effects on human protein kinase CK2 and have potential therapeutic applications.
1H-Isoindole-1,3(2H)-dithione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
Properties
CAS No. |
115398-79-3 |
|---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N4O2/c1-21(2)12-23-16-10-6-5-9-15(16)20-17(23)11-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,11-12H2,1-2H3 |
InChI Key |
NLRVMASNPZSCBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


